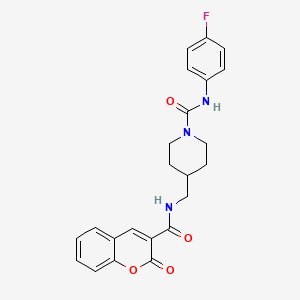

N-(4-fluorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide

Description

This compound features a piperidine core substituted with a 4-fluorophenyl carboxamide group and a methylene-linked 2-oxo-2H-chromene-3-carboxamide moiety. Chromene derivatives are known for their photophysical properties and biological activities, including kinase inhibition and antimicrobial effects . The 4-fluorophenyl group is a common pharmacophore that enhances metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-[[(2-oxochromene-3-carbonyl)amino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4/c24-17-5-7-18(8-6-17)26-23(30)27-11-9-15(10-12-27)14-25-21(28)19-13-16-3-1-2-4-20(16)31-22(19)29/h1-8,13,15H,9-12,14H2,(H,25,28)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUYROYBCSTBSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Chromene Derivative: The chromene core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

Amidation Reaction: The chromene derivative is then reacted with an appropriate amine to form the carboxamide.

Piperidine Introduction: The piperidine ring is introduced through a nucleophilic substitution reaction, where the amine group of the piperidine reacts with a suitable leaving group on the chromene derivative.

Fluorophenyl Group Addition: Finally, the fluorophenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety, potentially converting them to alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of N-oxides or hydroxylated derivatives.

Reduction: Alcohol derivatives of the chromene moiety.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

Medicinally, N-(4-fluorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide is of interest for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Benzodiazolone/Chromene Cores

(a) N-(4-Fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 5)

- Structure : Replaces the chromene carboxamide with a benzodiazolone ring.

- Synthesis : Prepared via reaction of 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 4-fluorophenyl isocyanate, yielding 74% .

- Activity : Studied as an inhibitor of 8-oxo-Guanine DNA glycosylase (OGG1), a target in oxidative stress-related diseases. The benzodiazolone core may enhance π-π stacking with enzyme active sites compared to chromene derivatives.

(b) 4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (Compound 25)

- Structure : Features a chloro-substituted benzodiazolone and 4-iodophenyl group.

- Synthesis: Uses tert-butyl 4-aminopiperidine-carboxylate and chloro-fluoro-nitrobenzene intermediates .

- Key Differences : The electron-withdrawing chloro and bulky iodophenyl groups likely improve selectivity but reduce solubility compared to the fluorophenyl-chromene analog.

Piperidine Carboxamide Derivatives in Clinical Context

MK0974 (Telcagepant)

- Structure : Contains a piperidine carboxamide backbone with trifluoroethyl and imidazo-pyridine groups.

- Activity : A calcitonin gene-related peptide (CGRP) receptor antagonist used for migraine treatment .

- Comparison : Unlike the target compound, MK0974’s imidazo-pyridine group and trifluoroethyl substituent confer high receptor specificity. The chromene carboxamide in the target may offer distinct electronic properties for alternative targets.

Thiazolidinone and Pyrimidine Analogs

(a) N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

- Structure: Thiazolidinone core with pyridine carboxamide and chlorophenyl groups .

- However, the absence of a piperidine spacer may limit pharmacokinetic properties compared to the target compound.

(b) N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

- Structure: Piperidine carboxamide with trifluoromethylpyrimidine and phenoxyphenyl groups .

- Key Feature : The trifluoromethyl group increases lipophilicity, improving blood-brain barrier penetration. This contrasts with the chromene group’s planar structure, which may favor DNA intercalation.

Substituent Effects on Physicochemical Properties

- Fluorophenyl vs. Halogenated Aryl Groups: Fluorophenyl (target compound): Enhances metabolic stability and moderate electron-withdrawing effects .

- Chromene vs. Benzodiazolone Cores :

- Chromene: Planar structure suitable for intercalation or kinase inhibition.

- Benzodiazolone: Polar NH groups may facilitate hydrogen bonding in enzyme active sites .

Biological Activity

N-(4-fluorophenyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H18FNO3

- Molecular Weight : 323.32 g/mol

- CAS Number : 312616-83-4

The compound exhibits a variety of biological activities, primarily through its interactions with specific molecular targets.

- Inhibition of Enzymes : Studies indicate that derivatives of this compound can act as potent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The binding affinity of these compounds is enhanced by the presence of fluorine substituents, which may stabilize the interaction with the enzyme's active site .

- Calcium Channel Blockade : Similar compounds have demonstrated inhibitory activity against T-type calcium channels, which are involved in pain signaling and cardiovascular regulation. This mechanism suggests potential applications in treating hypertension and chronic pain .

- Antioxidant Activity : The chromene moiety contributes to antioxidant properties, making these compounds effective in reducing oxidative stress in cellular models. This activity is crucial for neuroprotective strategies against oxidative damage .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Value | Target | Reference |

|---|---|---|---|

| MAO-B Inhibition | K_i = 55 nM | Human MAO-B | |

| T-type Calcium Channel Blockade | IC_50 = 17 nM | T-type Ca²⁺ channels | |

| Antioxidant Activity | IC_50 = 10.4 μM | Cellular ROS levels |

Neuroprotective Effects

A study conducted on neuroblastoma cell lines demonstrated that this compound significantly reduced cell death induced by oxidative stress. The mechanism was linked to the compound's ability to scavenge free radicals and inhibit apoptotic pathways.

Cardiovascular Applications

In spontaneously hypertensive rats, oral administration of similar piperidine derivatives resulted in a notable decrease in blood pressure without causing reflex tachycardia, a common side effect associated with traditional calcium channel blockers. This suggests a favorable safety profile for potential therapeutic use in hypertension management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.